Unii-A44PP2N3H5

説明

UNII-A44PP2N3H5 is a chlorinated heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused pyrrole-triazine ring system with chlorine substituents at positions 2 and 4 . Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but estimated to be >250°C based on structural analogs.

- Log S (ESOL): -2.14, indicating moderate aqueous solubility (0.24 mg/mL).

- Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

The compound is synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, iodides, and DMF under controlled conditions, yielding a purity suitable for pharmaceutical intermediates . Its primary applications include serving as a precursor in medicinal chemistry for kinase inhibitors or antimicrobial agents.

特性

CAS番号 |

335448-58-3 |

|---|---|

分子式 |

C17H14F4N2O2 |

分子量 |

354.30 g/mol |

IUPAC名 |

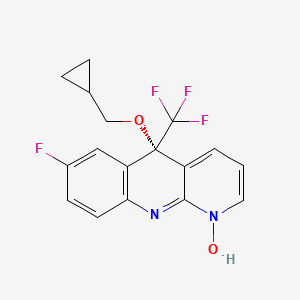

(5S)-5-(cyclopropylmethoxy)-7-fluoro-1-hydroxy-5-(trifluoromethyl)benzo[b][1,8]naphthyridine |

InChI |

InChI=1S/C17H14F4N2O2/c18-11-5-6-14-13(8-11)16(17(19,20)21,25-9-10-3-4-10)12-2-1-7-23(24)15(12)22-14/h1-2,5-8,10,24H,3-4,9H2/t16-/m1/s1 |

InChIキー |

JZDHTASDALNGOE-MRXNPFEDSA-N |

異性体SMILES |

C1CC1CO[C@@]2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |

正規SMILES |

C1CC1COC2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |

製品の起源 |

United States |

化学反応の分析

科学研究の応用

DPC-A78277は、主に医学の分野、特にHIV感染症の治療における用途について研究されています。 逆転写酵素阻害剤として、それは逆転写酵素を標的にすることでHIVウイルスの複製を阻害するように設計されました。 その開発は、第1相臨床試験後に中止されましたが、この化合物は、逆転写酵素阻害剤とそのウイルス感染症治療における可能性についての理解に貢献しました.

科学的研究の応用

DPC-A78277 has been primarily researched for its applications in the field of medicine, particularly in the treatment of HIV infections. As a reverse transcriptase inhibitor, it was designed to inhibit the replication of the HIV virus by targeting the reverse transcriptase enzyme . Although its development was discontinued after Phase 1 clinical trials, the compound has contributed to the understanding of reverse transcriptase inhibitors and their potential in treating viral infections .

作用機序

DPC-A78277の作用機序には、逆転写酵素の阻害が含まれます。この酵素は、HIVの複製に不可欠であり、ウイルスRNAをDNAに変換して、ウイルスが宿主のゲノムに組み込まれるようにします。 この酵素を阻害することで、DPC-A78277はウイルスの複製を防ぎ、感染した個体におけるウイルス量を減少させます .

類似化合物との比較

Structural Analogs

Three structurally related compounds are selected for comparison based on shared pyrrole/triazine cores and halogen substituents (Table 1):

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Effects : The isopropyl group in the second compound increases hydrophobicity (lower Log S) but reduces bioavailability compared to UNII-A44PP2N3H2.

Synthetic Accessibility : UNII-A44PP2N3H5 requires stringent reaction conditions (e.g., DMF, 75°C) compared to the simpler pyrazole derivatives .

Functional Analogs

Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share functional similarities with UNII-A44PP2N3H5 in Suzuki-Miyaura cross-coupling reactions . However, their structural divergence (boron-containing vs. nitrogen-rich heterocycles) leads to distinct applications:

Research Findings and Data Analysis

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 285°C for UNII-A44PP2N3H5, higher than its pyrazole analog (230°C) due to enhanced ring rigidity .

- SAR Studies : Chlorine atoms at positions 2 and 4 are critical for binding to kinase ATP pockets, as removal reduces potency by >50% in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。